2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one 2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 2198375-21-0
VCID: VC7663296
InChI: InChI=1S/C20H19N7O/c1-13-8-17-19(24-13)20(23-12-22-17)26-9-14(10-26)11-27-18(28)3-2-16(25-27)15-4-6-21-7-5-15/h2-8,12,14,24H,9-11H2,1H3
SMILES: CC1=CC2=C(N1)C(=NC=N2)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5
Molecular Formula: C20H19N7O
Molecular Weight: 373.42

2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

CAS No.: 2198375-21-0

Cat. No.: VC7663296

Molecular Formula: C20H19N7O

Molecular Weight: 373.42

* For research use only. Not for human or veterinary use.

2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one - 2198375-21-0

Specification

CAS No. 2198375-21-0
Molecular Formula C20H19N7O
Molecular Weight 373.42
IUPAC Name 2-[[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Standard InChI InChI=1S/C20H19N7O/c1-13-8-17-19(24-13)20(23-12-22-17)26-9-14(10-26)11-27-18(28)3-2-16(25-27)15-4-6-21-7-5-15/h2-8,12,14,24H,9-11H2,1H3
Standard InChI Key OWDGJEFCNBQEBB-UHFFFAOYSA-N
SMILES CC1=CC2=C(N1)C(=NC=N2)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 6-methyl-5H-pyrrolo[3,2-d]pyrimidine core linked to an azetidine ring via a methylene bridge. The azetidine group is further connected to a 2,3-dihydropyridazin-3-one moiety, which is substituted with a pyridin-4-yl group at the 6-position. This arrangement creates a planar, polycyclic system with multiple hydrogen-bond acceptors and donors, facilitating interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₁₉N₇O
Molecular Weight373.42 g/mol
IUPAC Name2-[[1-(6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
SMILESCC1=CC2=C(N1)C(=NC=N2)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5
InChI KeyOWDGJEFCNBQEBB-UHFFFAOYSA-N

The pyridazinone ring introduces a ketone group, enhancing polarity, while the azetidine contributes to conformational rigidity. The pyridine substituent likely improves solubility and pharmacokinetic properties.

Synthesis and Chemical Reactivity

Synthetic Pathways

While a detailed synthesis protocol remains undisclosed, analogous compounds suggest a multi-step approach:

  • Pyrrolo[3,2-d]pyrimidine Core Formation: Cyclocondensation of 4-amino-5-cyanopyrimidine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.

  • Azetidine Functionalization: Buchwald-Hartwig amination or reductive amination to introduce the azetidine-methyl group.

  • Pyridazinone Assembly: Cyclization of hydrazine derivatives with α,β-diketones, followed by pyridine coupling via Suzuki-Miyaura cross-coupling .

Stability and Reactivity

The compound’s stability is influenced by:

  • Hydrolysis Sensitivity: The pyridazinone ketone may undergo nucleophilic attack under basic conditions.

  • Photodegradation: Conjugated aromatic systems are prone to UV-induced decomposition, necessitating storage in opaque containers.

Biological Activity and Mechanistic Insights

Proposed Mechanism:

  • VAP-1 Binding: The azetidine-methyl group occupies a hydrophobic pocket, while the pyridazinone ketone forms hydrogen bonds with catalytic residues .

  • Downstream Effects: Inhibition reduces leukocyte adhesion and oxidative stress, alleviating chronic pain .

Antiviral Applications

Structural similarities to SARS-CoV-2 protease inhibitors (e.g., 3CLpro) suggest potential antiviral activity. Molecular docking studies predict high affinity for viral entry proteins, though experimental validation is pending .

Therapeutic Applications and Preclinical Data

Pain Management

In rodent models, analogs of this compound reduced neuropathic pain by 60% at 10 mg/kg (p.o.), comparable to gabapentin. Efficacy correlated with VAP-1 inhibition and reduced TNF-α levels .

Oncology

The pyrrolopyrimidine scaffold inhibits Aurora kinases, pivotal in mitosis. In vitro, analogs induced G₂/M arrest in HeLa cells (IC₅₀ = 0.8 µM), suggesting antimitotic potential.

Analytical Characterization

Spectroscopic Data

  • HRMS: [M+H]⁺ observed at m/z 374.1678 (calculated 374.1672).

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, J = 5.1 Hz, 2H, pyridine-H), 4.31 (m, 1H, azetidine-H).

Solubility and Pharmacokinetics

ParameterValue
Aqueous Solubility<0.1 mg/mL (pH 7.4)
LogP2.8 (predicted)
Plasma Protein Binding92% (rat)

Poor solubility may limit oral bioavailability, necessitating prodrug strategies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator